molecular formula C15H13FN2S B2951043 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 224033-54-9

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No.: B2951043
CAS No.: 224033-54-9
M. Wt: 272.34
InChI Key: BFIBHDVCSZWYLS-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]benzothiazole class, characterized by a fused bicyclic system with a tetrahydroimidazole ring. The 4-fluorophenyl substituent at the 2-position enhances its pharmacological profile, particularly in anticancer and radiosensitizing applications. Derivatives of this scaffold exhibit potent activity against cancer cell lines, such as Hep G2 (liver cancer) and melanoma (A375C), with IC50 values in the sub-micromolar range . The fluorine atom at the para position of the phenyl group contributes to electron-withdrawing effects, improving binding affinity to cellular targets and metabolic stability.

Properties

IUPAC Name

2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIBHDVCSZWYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a complex organic compound with notable biological activities. Its unique structure incorporates a fluorophenyl group and an imidazobenzothiazole moiety, contributing to its pharmacological potential.

  • Molecular Formula : C21_{21}H17_{17}FN4_{4}OS2_{2}
  • Molecular Weight : 424.51 g/mol
  • CAS Number : 182919-62-6

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies have demonstrated that structurally related compounds possess anticancer properties due to their ability to interfere with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy. Derivatives have shown activity against various bacterial strains and fungi, indicating potential applications in treating infections.
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of benzothiazole derivatives. The compound has been tested for its ability to inhibit pro-inflammatory enzymes like lipoxygenase, which could be beneficial in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to bind with specific biological targets. The fluorine atom enhances electronic properties and may improve binding affinity to target proteins or enzymes involved in disease processes. This interaction is crucial for evaluating the compound's efficacy and safety profile in clinical settings .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazoleChlorine substituent instead of fluorineAntitumor and antimicrobial
2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazoleNo halogen substituentAnticancer properties
2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazoleBromine substituentPotentially similar biological activities

The presence of halogen substituents significantly influences the biological activity of these compounds. For example, the fluorine substitution in this compound enhances its electronic characteristics compared to its chlorinated or brominated counterparts.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Antitumor Studies : A study assessed various derivatives for their cytotoxic effects on cancer cell lines. Results indicated that compounds with similar structures exhibited IC50_{50} values in the low micromolar range against several cancer types .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of pathogenic bacteria and fungi. These findings suggest that modifications in the side chains can enhance antimicrobial efficacy .
  • Inflammatory Response Modulation : Research has shown that derivatives can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. This suggests potential therapeutic applications for chronic inflammatory conditions .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

Core Heterocycle :

  • Imidazo[2,1-b][1,3]benzothiazoles outperform pyrrolo and pyrido analogs in anticancer activity due to enhanced DNA interaction and radiosensitization .

Substituent Position :

  • 7-Substituents (e.g., sulfonamide, bromo) improve cytotoxicity and target binding .
  • 2-Aryl groups (4-fluorophenyl > 4-methylphenyl > 4-chlorophenyl) optimize electronic and steric effects for anticancer activity .

Halogen Effects :

  • Fluorine and bromine enhance radiosensitization and metabolic stability, while chlorine increases lipophilicity, affecting tissue distribution .

Q & A

Q. What is the established synthetic route for 2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole, and what critical parameters influence reaction yield?

Methodology: The compound is synthesized via cyclocondensation of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-(4-fluorophenyl)ethanone in ethanol under microwave irradiation (130°C, 45 min) . Key parameters affecting yield include:

  • Solvent polarity : Ethanol optimizes solubility and reaction kinetics.
  • Temperature : Microwave irradiation enhances reaction efficiency compared to conventional heating.
  • Stoichiometry : A 1:1 molar ratio of amine to bromoethanone minimizes side products. Post-reaction, solvent evaporation and recrystallization from ethanol yield pure crystals (typical yield: 65–75%) .

Table 1: Representative Synthesis Conditions

PrecursorSolventTemperature (°C)TimeYield (%)Reference
5,6,7,8-Tetrahydrobenzothiazole-2-amineEthanol130 (microwave)45 min70
5-Fluorobenzothiazole amineEthanolReflux4 h65

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodology: Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.76–1.79 Å) and dihedral angles between benzothiazole and fluorophenyl rings (4.04–4.87°) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons resonate at δ 7.2–7.8 ppm; thiazole C2 appears at δ 165 ppm .

  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C–F (1220 cm⁻¹) .

    • Elemental analysis : Matches calculated vs. experimental C, H, N, S values (e.g., C: 70.8% calc. vs. 70.5% exp.) .

    Table 2: Key Crystallographic Parameters

    ParameterValue (Å/°)Reference
    Bond length (C–S)1.76–1.79
    Dihedral angle (benzothiazole/fluorophenyl)4.04–4.87
    Unit cell volume (ų)2478.2

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of imidazo[2,1-b][1,3]benzothiazole derivatives?

Methodology: Discrepancies arise from variations in substituents, assay conditions, or cell lines. To address this:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for antitumor studies) and control compounds (e.g., doxorubicin) .
  • Systematic SAR studies : Compare fluorophenyl derivatives with chloro/methoxy analogs (e.g., 9b vs. 9c in ) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends in IC₅₀ values .

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (µM)Reference
2-(4-Fluorophenyl)FLT3 kinase0.85
6-Fluoro-2-(4-methoxyphenyl)Acetylcholinesterase1.2
3-Chloro analogApoptosis inhibition2.4

Q. What computational strategies predict the binding affinity of this compound with targets like FLT3 or acetylcholinesterase?

Methodology:

  • Molecular docking : Use AutoDock Vina to model interactions with FLT3 (PDB: 1RJB). Key residues (e.g., Asp 698) form hydrogen bonds with the fluorophenyl group .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) to assess binding free energy (MM-PBSA) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .

Q. Which factors most significantly impact reaction efficiency and purity during scale-up?

Methodology:

  • Solvent selection : Ethanol ensures solubility, but DMF may improve yields for bulkier derivatives .
  • Catalyst optimization : Substoichiometric p-toluenesulfonic acid (0.1 eq.) reduces byproducts .
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) isolates pure product >95% .

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